molecular formula C7H11NO2 B1279752 1-Acetylpiperidin-2-one CAS No. 3326-13-4

1-Acetylpiperidin-2-one

Cat. No. B1279752
CAS RN: 3326-13-4
M. Wt: 141.17 g/mol
InChI Key: UBDLJNPJCXUZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperidin-2-one is a compound that is structurally related to piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom. The acetyl group attached to the nitrogen atom of the piperidine ring forms the compound known as N-acetylpiperidine. The specific compound of interest, 1-acetylpiperidin-2-one, is likely to share some structural similarities with the compounds discussed in the provided papers, such as the presence of a piperidine ring and an acetyl substituent.

Synthesis Analysis

The synthesis of piperidin-4-one derivatives has been explored through a Mannich type condensation reaction. This reaction involves long chain ketones and is promoted by acetic acid, which is necessary for the reaction to reach completion. The absence of acetic acid results in incomplete reactions. This suggests that acetic acid may also play a crucial role in the synthesis of 1-acetylpiperidin-2-one, as it could facilitate the condensation and completion of the reaction .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-acetylpiperidine-2-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. The piperidine ring is found to adopt a chair conformation, which is a stable configuration for six-membered rings. This chair conformation ensures that substituents are in an equatorial position, minimizing steric hindrance. It is reasonable to infer that 1-acetylpiperidin-2-one would also exhibit a chair conformation with staggered substituents around the carbon-carbon bonds in the ring .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-acetylpiperidin-2-one, they do provide insights into the reactivity of piperidine derivatives. The presence of an acetyl group and a ketone within the piperidine ring structure could influence the compound's reactivity, potentially making it a suitable candidate for further functionalization or participation in various organic reactions. The equatorial disposition of substituents in the piperidine ring could affect the compound's reactivity by reducing steric hindrance around reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetylpiperidin-2-one can be partially inferred from related compounds. For instance, the crystal structure of N-acetylpiperidine-2-carboxylic acid provides information on the solid-state properties, such as crystal system and space group, which could be similar for 1-acetylpiperidin-2-one. The chair conformation of the piperidine ring in these compounds suggests that they may have similar physical properties, such as melting points and solubility, due to the stable conformation of the ring structure .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

In the field of cosmetics, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . This review summarizes some of the effective data on cosmeceutical peptides that work against intrinsic and extrinsic aging .

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Medicinal Applications

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthetic Peptides

    • The synthesis and applications of peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas .
    • They are used for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
    • The use of synthetic peptides approved by the health authorities for vaccine, for cancer, and in drug delivery systems is increasing with these developments .
  • Antimicrobial Agents

    • Piperidine derivatives are being utilized as antimicrobial agents .
    • They have shown effectiveness against a variety of microbial strains, contributing to their use in the development of new antimicrobial drugs .

Safety And Hazards

The safety information for 1-Acetylpiperidin-2-one includes a warning signal word and hazard statements H302, H315, H319 . The pictograms indicate that it is harmful .

Future Directions

While the future directions of 1-Acetylpiperidin-2-one are not explicitly mentioned in the search results, it’s worth noting that directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . This could potentially be applied to the development of 1-Acetylpiperidin-2-one and similar compounds in the future.

properties

IUPAC Name

1-acetylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDLJNPJCXUZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473418
Record name 1-acetylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidin-2-one

CAS RN

3326-13-4
Record name 1-Acetyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-acetylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.